

Literature review of 3-Bromo-m-terphenyl and its derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-m-terphenyl**

Cat. No.: **B3176309**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-m-terphenyl** and its Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of **3-Bromo-m-terphenyl**, a versatile building block in modern chemistry. We will explore its synthesis, core properties, and its pivotal role as a precursor to a wide array of functional derivatives. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind synthetic strategies and the structure-property relationships that drive applications in materials science, organometallic chemistry, and medicinal chemistry.

The m-Terphenyl Scaffold: A Foundation of Stability and Function

The meta-terphenyl framework, consisting of a central benzene ring flanked by two phenyl groups at the 1 and 3 positions, is a cornerstone of supramolecular chemistry and materials science.^[1] Its rigid, sterically demanding, and electronically tunable nature makes it an ideal scaffold. The introduction of a bromine atom at the 3-position of the central ring to form **3-Bromo-m-terphenyl** (or 1-bromo-3-(3-phenylphenyl)benzene) creates a highly valuable intermediate.^[2] This bromine atom serves as a reactive handle, primarily for metal-catalyzed cross-coupling reactions, enabling the precise installation of diverse functional groups and the construction of complex molecular architectures.

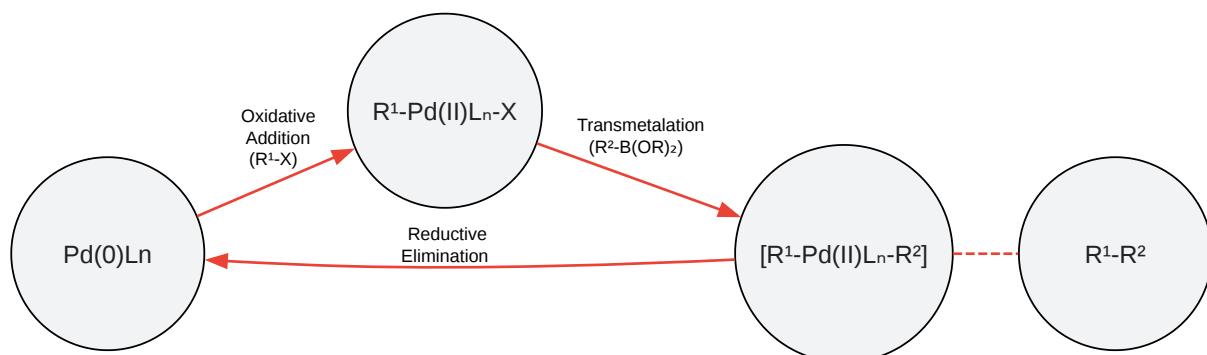
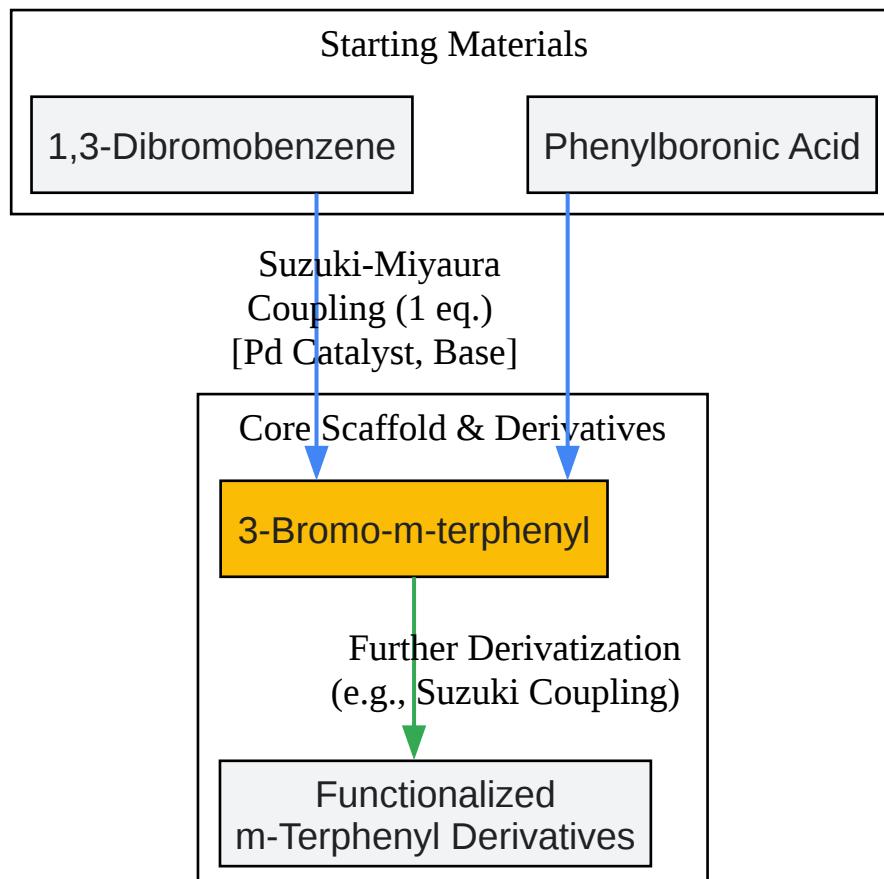
Core Compound: 3-Bromo-m-terphenyl

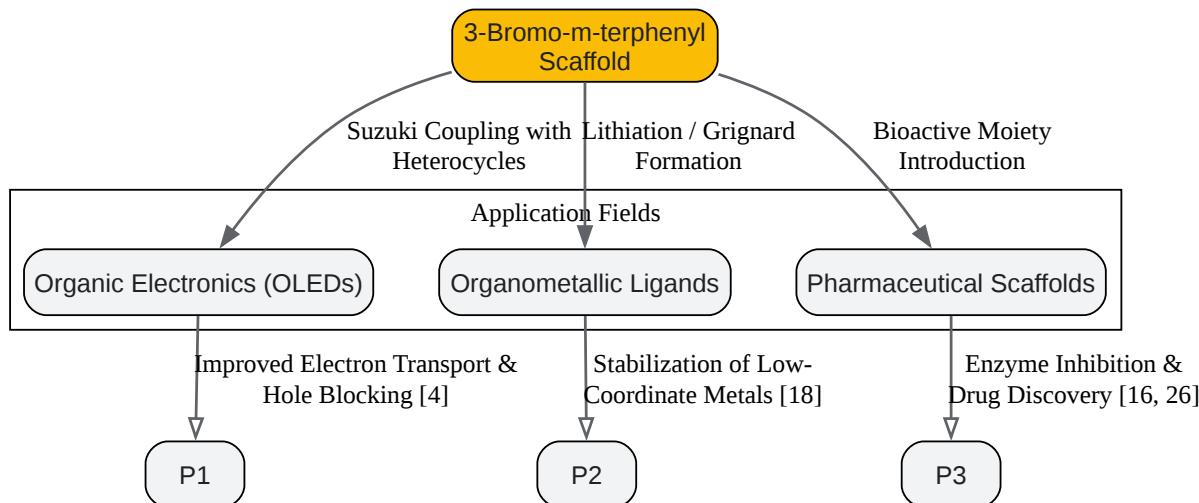
3-Bromo-m-terphenyl is the primary subject of this guide, acting as the gateway to a vast chemical space. Its strategic importance lies in the reactivity of its carbon-bromine bond.

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Bromo-m-terphenyl** and a related key derivative, 3,3"-Dibromo-m-terphenyl, is presented below. This data is crucial for designing reaction conditions and purification protocols.

Property	3-Bromo-m-terphenyl	3,3"-Dibromo-m-terphenyl
CAS Number	98905-03-4[2]	95962-62-2[3]
Molecular Formula	C ₁₈ H ₁₃ Br[2]	C ₁₈ H ₁₂ Br ₂ [3]
Molecular Weight	309.2 g/mol [2]	388.1 g/mol [4]
Boiling Point	413.1±14.0 °C (Predicted)[5]	~420 °C[3]
Density	1.309±0.06 g/cm ³ (Predicted) [5]	~1.7 g/cm ³ [3]
Appearance	White crystalline solid	White crystalline solid[3]



Synthesis of the Core Scaffold


The most efficient and versatile method for synthesizing terphenyls involves metal-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance.[7][8] A common and logical route to **3-Bromo-m-terphenyl** involves the mono-coupling of 1,3-dibromobenzene with phenylboronic acid.

Causality in Synthesis Design:

The choice of a Suzuki-Miyaura coupling is deliberate. By carefully controlling the stoichiometry (using approximately one equivalent of the boronic acid) and reaction conditions, the reaction can be guided to favor the mono-arylated product over the di-arylated terphenyl. The differing

reactivity of the C-Br bonds in 1,3-dibromobenzene and the **3-Bromo-m-terphenyl** product also helps in achieving selectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-m-terphenyl | C18H13Br | CID 21536913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,1':3',1"-Terphenyl, 3,3"-dibromo- | C18H12Br2 | CID 12088545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-bromo-m-terphenyl CAS#: 98905-03-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Literature review of 3-Bromo-m-terphenyl and its derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3176309#literature-review-of-3-bromo-m-terphenyl-and-its-derivatives\]](https://www.benchchem.com/product/b3176309#literature-review-of-3-bromo-m-terphenyl-and-its-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com